Cas no 928652-45-3 (Escitalopram Didesmethyl)

Escitalopram Didesmethyl 化学的及び物理的性質

名前と識別子

-

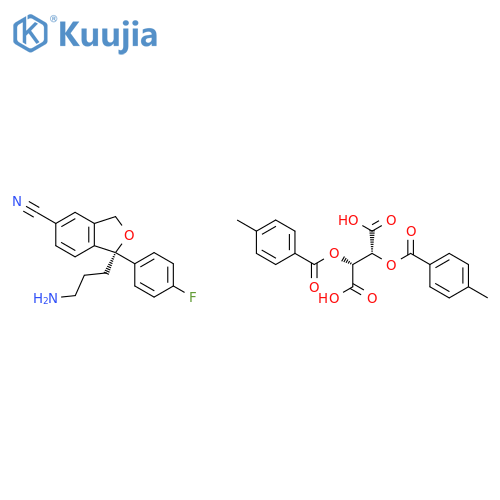

- BUTANEDIOIC ACID, 2,3-BIS[(4-METHYLBENZOYL)OXY]-, (2R,3R)-, COMPD. WITH (1S)-1-(3-AMINOPROPYL)-1-(4-FLUOROPHENYL)-1,3-DIHYDRO-5-ISOBENZOFURANCARBONITRILE (1:1)

- Escitalopram Didesmethyl

- Tofacitinib Impurity 222

-

Escitalopram Didesmethyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E668680-10mg |

Escitalopram Didesmethyl |

928652-45-3 | 10mg |

$ 1499.00 | 2023-04-14 | ||

| TRC | E668680-1mg |

Escitalopram Didesmethyl |

928652-45-3 | 1mg |

$ 190.00 | 2023-04-14 |

Escitalopram Didesmethyl 関連文献

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

Escitalopram Didesmethylに関する追加情報

Escitalopram Didesmethyl (CAS No. 928652-45-3): An Overview of Its Properties and Applications

Escitalopram Didesmethyl (CAS No. 928652-45-3) is a significant compound in the field of medicinal chemistry, particularly in the study of antidepressants and their metabolites. This compound is a metabolite of escitalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder, anxiety disorders, and other psychiatric conditions. Understanding the properties and applications of Escitalopram Didesmethyl is crucial for advancing our knowledge of SSRI metabolism and its implications for therapeutic efficacy and safety.

The chemical structure of Escitalopram Didesmethyl is characterized by the removal of two methyl groups from the parent compound, escitalopram. This structural modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule. Recent studies have shown that Escitalopram Didesmethyl exhibits unique binding affinities to serotonin transporters and other relevant receptors, which may contribute to its potential therapeutic effects or side effects.

In terms of pharmacokinetics, Escitalopram Didesmethyl has been found to have a longer half-life compared to its parent compound, suggesting that it may play a role in the sustained action of escitalopram. This finding is supported by clinical data indicating that patients who metabolize escitalopram more slowly may experience prolonged therapeutic effects. However, this also raises concerns about potential accumulation and increased risk of side effects in certain patient populations.

The metabolic pathway of escitalopram involves several enzymes, including cytochrome P450 (CYP) enzymes, which are responsible for the formation of various metabolites, including Escitalopram Didesmethyl. The involvement of CYP enzymes in this process highlights the importance of genetic polymorphisms in determining individual responses to escitalopram therapy. For instance, individuals with specific CYP2C19 genotypes may have altered metabolism rates, leading to different levels of Escitalopram Didesmethyl in their system.

Clinical trials have provided valuable insights into the safety and efficacy of escitalopram and its metabolites. A recent meta-analysis published in the Journal of Psychopharmacology evaluated the impact of escitalopram metabolites on treatment outcomes. The study found that higher levels of Escitalopram Didesmethyl were associated with improved response rates in patients with major depressive disorder. However, the same study also noted an increased incidence of side effects such as nausea and dizziness in patients with elevated levels of this metabolite.

In addition to its role as a metabolite, Escitalopram Didesmethyl has been investigated for its potential as a standalone therapeutic agent. Preliminary research suggests that it may have neuroprotective properties and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. These findings are based on preclinical studies that demonstrated the ability of Escitalopram Didesmethyl to reduce oxidative stress and promote neuronal survival.

The environmental impact of pharmaceuticals and their metabolites is another area of growing concern. Studies have shown that compounds like Escitalopram Didesmethyl can persist in water bodies and potentially affect aquatic ecosystems. Efforts are underway to develop more environmentally friendly drug formulations and waste management practices to mitigate these impacts.

In conclusion, Escitalopram Didesmethyl (CAS No. 928652-45-3) is a compound with significant implications for both clinical practice and environmental health. Its unique properties make it an important subject of ongoing research, contributing to our understanding of SSRI metabolism and potential new therapeutic applications. As research continues to advance, it is likely that we will gain even more insights into the role of this compound in human health and disease.

928652-45-3 (Escitalopram Didesmethyl) 関連製品

- 391867-59-7(ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate)

- 327098-41-9(7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 157836-53-8(5-methyl-2-phenyl-3-furaldehyde)

- 186792-79-0(Olanzapine 4'-N-glucuronide)

- 1804688-31-0(3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine)

- 887210-05-1(6-chloro-4-(2,6-dimethylmorpholin-4-yl)methyl-7-methyl-2H-chromen-2-one)

- 325978-27-6(N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide)

- 55302-96-0(5-((2-Hydroxyethyl)amino)-2-methylphenol)

- 2580128-06-7(rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate)

- 1806424-89-4(6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid)